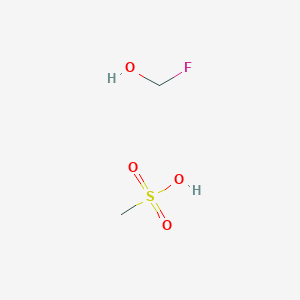

Fluoromethanol;methanesulfonic acid

Beschreibung

Significance of Monofluorinated Organic Compounds in Contemporary Chemical Sciences

The strategic incorporation of a single fluorine atom, or monofluorination, is a powerful tool in medicinal chemistry and materials science. rsc.org The fluorine atom is small, only slightly larger than a hydrogen atom, and is the most electronegative element. This unique combination of properties allows it to serve as a "bioisostere" of a hydrogen atom or a hydroxyl group, leading to profound effects on molecular properties.

In drug design, monofluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is resistant to cleavage, prolonging the drug's half-life in the body. nih.gov Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a drug's binding affinity to its target protein and enhance its bioavailability. nih.govresearchgate.net It is estimated that approximately 20% of all pharmaceuticals are fluorinated compounds. nih.gov The introduction of fluorine can also influence molecular conformation and membrane permeability, critical factors for a molecule's journey to its biological target. acs.org

Beyond medicine, monofluorinated compounds are integral to the development of advanced materials. Their unique polarity and stability contribute to the properties of liquid crystals, polymers, and agrochemicals. The tailored introduction of fluorine allows for fine-tuning of material characteristics such as thermal stability, chemical resistance, and surface properties.

Historical Context of Fluoromethanol (B1602374) Research Challenges and Instability Phenomena

Fluoromethanol (CH₂FOH) is the simplest fluorinated alcohol. Despite its simple structure, its isolation and characterization have been historically challenging due to its inherent instability. evitachem.com Early research efforts were hampered by the compound's tendency to decompose. The primary decomposition pathway involves the elimination of hydrogen fluoride (B91410) (HF) to form formaldehyde (B43269), a thermodynamically favorable process.

This instability necessitates specialized techniques for its study. Researchers have successfully generated and studied fluoromethanol in situ at low temperatures. Cryogenic techniques, operating below -20°C, are required to prevent rapid decomposition. Characterization is typically performed using low-temperature nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. To further stabilize the molecule for analysis, it can be protonated in superacidic media, such as a mixture of HSO₃F and SbF₅, at temperatures as low as -80°C, allowing for the characterization of the protonated species, FCH₂OH₂⁺.

The synthesis of fluoromethanol also presents significant hurdles. The high reactivity of many fluorinating agents makes it difficult to control the reaction and prevent the formation of over-fluorinated products or decomposition. evitachem.com

| Challenge | Consequence | Mitigation Strategy |

| Inherent Instability | Decomposes to formaldehyde and HF | Low-temperature handling (below -20°C) |

| Difficult Characterization | Short lifetime prevents standard analysis | Low-temperature NMR and IR spectroscopy |

| High Reactivity | Prone to decomposition during analysis | Protonation in superacidic media to form a stable cation |

| Synthetic Control | Over-fluorination or decomposition | In situ generation, use of specific fluorinating agents |

Overview of Key Theoretical and Synthetic Considerations for Fluorinated Alcohols

The study of fluorinated alcohols, including fluoromethanol, is supported by both theoretical and synthetic advancements. Computational chemistry, particularly using ab initio molecular orbital theory and density functional theory (DFT), plays a crucial role in understanding the structure, stability, and reactivity of these compounds. dntb.gov.uaarkat-usa.org Theoretical studies can predict bond lengths, bond angles, vibrational frequencies, and reaction pathways, providing insights that are difficult to obtain experimentally due to the instability of many fluorinated intermediates. These calculations help to explain the effects of fluorination on properties like bond strength and acidity.

From a synthetic perspective, the choice of fluorinating agent and reaction conditions is paramount. For the synthesis of fluoromethanol, methods have included the reaction of methanol (B129727) with agents like sulfur tetrafluoride. evitachem.com More broadly, the synthesis of fluorinated alcohols often involves the use of specialized reagents that can deliver a single fluorine atom with high selectivity.

The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding capabilities and low nucleophilicity, make them valuable as solvents and promoters in organic synthesis. researchgate.net For instance, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) can activate electrophiles and stabilize transition states, enabling reactions that are difficult to achieve in conventional solvents. arkat-usa.org

Methanesulfonic acid (MSA), a strong, non-oxidizing acid, is widely used as a catalyst in organic reactions like esterifications and alkylations. wikipedia.orgrsc.orgarkema.com While no direct reaction between fluoromethanol and methanesulfonic acid to form a stable, singular compound is prominently documented, MSA's role as a strong acid catalyst is relevant. It is plausible that in a chemical system containing both, methanesulfonic acid could act as a proton source, potentially protonating the hydroxyl group of fluoromethanol and influencing its reactivity, similar to the stabilization observed in superacid media. The reaction between methanesulfonic acid and alcohols like methanol to form sulfonate esters is a known process, though this is often considered an impurity in pharmaceutical preparations. pqri.org

Properties of Fluoromethanol and Methanesulfonic Acid

| Property | Fluoromethanol | Methanesulfonic Acid |

|---|---|---|

| Chemical Formula | CH₃FO | CH₄O₃S |

| Molar Mass | 50.03 g/mol | 96.11 g/mol |

| Appearance | Unstable Gas/Liquid | Colorless Liquid |

| Key Feature | Simplest fluorinated alcohol, highly unstable | Strong, non-oxidizing organic acid |

| pKa | Not well-defined due to instability | -1.9 |

| Primary Use/Relevance | Research in organofluorine chemistry | Catalyst, reagent, electrolyte |

Synthetic Methodologies for Fluoromethanol and its Direct Precursors

Fluoromethanol (CH₂FOH) is the simplest fluorinated alcohol, a compound of significant interest due to its unique properties. However, its inherent instability presents considerable challenges for its synthesis and isolation. This article delves into the primary synthetic methodologies developed for fluoromethanol and its immediate precursors, focusing on direct fluorination, reductive routes, and in situ generation techniques.

Eigenschaften

CAS-Nummer |

114435-87-9 |

|---|---|

Molekularformel |

C2H7FO4S |

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

fluoromethanol;methanesulfonic acid |

InChI |

InChI=1S/CH3FO.CH4O3S/c2-1-3;1-5(2,3)4/h3H,1H2;1H3,(H,2,3,4) |

InChI-Schlüssel |

OHSUIHHSXFTIEC-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)O.C(O)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Fluoromethanol and Its Direct Precursors

Direct Fluorination Approaches to Fluoromethanol (B1602374)

Conceptually, the most straightforward route to fluoromethanol is the direct substitution of a hydrogen atom in methanol (B129727) with fluorine. This approach, however, is fraught with difficulties due to the high reactivity of common fluorinating agents and the lability of the fluoromethanol product.

Utilization of Elemental Fluorine or Hydrogen Fluoride (B91410)

The direct reaction of methanol with potent fluorinating agents like elemental fluorine (F₂) or hydrogen fluoride (HF) has been explored as a potential pathway to fluoromethanol. For instance, liquid-phase direct fluorination using elemental fluorine is a known method for creating carbon-fluorine bonds. Similarly, the formation of fluoromethanol in a solution of paraformaldehyde in excess hydrogen fluoride has been claimed, although the pure compound was not isolated from this mixture. umich.edu These methods highlight the fundamental challenge of controlling the reaction to achieve the desired monofluorinated product.

Challenges in Selectivity and Yield Control

The direct fluorination of methanol is hampered by several significant challenges that limit its practical application for synthesizing pure fluoromethanol.

Over-Fluorination: The high reactivity of agents like elemental fluorine often leads to the formation of di- and trifluorinated products, significantly reducing the yield of the desired monofluorinated compound.

Thermal Instability: Fluoromethanol is thermally unstable and readily decomposes into formaldehyde (B43269) and hydrogen fluoride, particularly under the energetic conditions often required for direct fluorination.

Isolation Difficulties: Due to its volatility and instability, isolating pure fluoromethanol from the complex reaction mixture resulting from direct fluorination is exceptionally challenging.

Reductive Synthesis Routes to Fluoromethanol

Reductive methods provide an alternative and more controlled approach to the synthesis of fluoromethanol, typically starting from precursors where the fluorine atom is already incorporated.

Reduction of Ethyl Fluoroformate and Formyl Fluoride

One of the earliest successful syntheses of fluoromethanol was reported by Olah and Pavláth in 1953, involving the reduction of ethyl fluoroformate. umich.eduresearchgate.net This approach provided a viable route to the compound, albeit with the challenge of handling the reactive product. researchgate.net Analogously, the reduction of formyl fluoride has also been considered as a potential pathway. umich.eduwikipedia.org Formyl fluoride itself is a sensitive compound that can be prepared from sodium formate (B1220265) and benzoyl fluoride. wikipedia.org

Application of Hydride Reducing Agents

The key to the reductive synthesis of fluoromethanol from ester or acyl fluoride precursors is the use of powerful hydride reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong and effective reducing agent for this purpose. researchgate.netmasterorganicchemistry.com It readily reduces esters and other carboxylic acid derivatives to the corresponding alcohols. masterorganicchemistry.comharvard.edu The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the precursor, followed by the displacement of the ethoxy group in the case of ethyl fluoroformate. masterorganicchemistry.com The resulting aldehyde intermediate is then further reduced to fluoromethanol. masterorganicchemistry.com The general reactivity of LiAlH₄ makes it suitable for these transformations, though careful control of reaction conditions is necessary to manage the reactivity of the product. harvard.edu

In Situ Generation and Stabilization Strategies for Fluoromethanol

Given the unstable nature of fluoromethanol, modern synthetic approaches often favor its generation in situ for immediate use in subsequent reactions. This strategy avoids the challenges associated with the isolation and storage of the pure compound. The generation of fluoromethanol from precursors like ethyl fluoroformate or formyl fluoride can be performed in the presence of a substrate that will react with the fluoromethanol as it is formed. umich.edu

Cryogenic techniques are necessary for the isolation of fluoromethanol if required. The compound is known to decompose readily at ambient temperatures, breaking down into formaldehyde and hydrogen fluoride. Therefore, any attempt to isolate and characterize pure fluoromethanol must be conducted at very low temperatures to prevent its decomposition.

Data Tables

Table 1: Key Precursors for Fluoromethanol Synthesis

| Compound Name | Molecular Formula | Key Synthetic Application | Reference(s) |

| Ethyl Fluoroformate | C₃H₅FO₂ | Precursor for reductive synthesis of fluoromethanol. researchgate.netnih.gov | researchgate.netnih.gov |

| Formyl Fluoride | CHFO | Potential precursor for reductive synthesis of fluoromethanol. umich.eduwikipedia.org | umich.eduwikipedia.org |

| Paraformaldehyde | (CH₂O)n | Reactant with hydrogen fluoride to form fluoromethanol in solution. umich.edu | umich.edu |

Table 2: Common Reagents in Fluoromethanol Synthesis

| Reagent Name | Molecular Formula | Role in Synthesis | Reference(s) |

| Elemental Fluorine | F₂ | Direct fluorinating agent. | |

| Hydrogen Fluoride | HF | Direct fluorinating agent. | |

| Lithium Aluminum Hydride | LiAlH₄ | Hydride reducing agent for converting precursors to fluoromethanol. researchgate.netharvard.edu | researchgate.netharvard.edu |

Protonation for Enhanced Structural Stability in Superacidic Media

Fluoromethanol (CH₂FOH) is a thermally unstable compound that readily decomposes into formaldehyde and hydrogen fluoride under standard conditions. This inherent instability poses significant challenges for its isolation and characterization. However, the use of superacidic media provides a powerful strategy to enhance its structural stability through protonation.

Superacids, by definition, are media with a higher protonating power than 100% pure sulfuric acid. chemicool.com When fluoromethanol is introduced into a superacid system, such as a mixture of hydrogen fluoride (HF) and a strong Lewis acid like antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), the oxygen atom of the hydroxyl group gets protonated. nih.govstackexchange.com This results in the formation of a fluoromethyloxonium ion, [CH₂FOH₂]⁺.

The formation of this protonated species significantly stabilizes the molecule. In the case of analogous α-fluoroalcohols, protonation in a superacid like HF/AsF₅ has been shown to enable the isolation and characterization of the protonated species as a stable salt, for instance, [FHA-1H][AsF₆] from α-fluorohydroxyacetic acid. nih.govrsc.org The positive charge delocalization and the formation of a stable counter-anion (e.g., SbF₆⁻ or AsF₆⁻) prevent the elimination of HF, which is the primary decomposition pathway for neutral fluoromethanol. nih.govwikipedia.org This method of shifting the equilibrium away from decomposition products by protonation in a highly acidic environment is a key strategy for studying such labile molecules. wikipedia.org

Table 1: Common Superacid Systems for Protonation

| Superacid System | Composition | Acidity (H₀) | Application |

|---|---|---|---|

| Magic Acid | HSO₃F·SbF₅ | -19.2 | Stabilization of carbocations and protonation of weak bases. chemicool.com |

| Fluoroantimonic Acid | HF·SbF₅ | >-21 | Protonation of extremely weak bases, including hydrocarbons. chemicool.com |

| HF/AsF₅ | HF·AsF₅ | N/A | Deoxyfluorination and stabilization of protonated α-fluoroalcohols. nih.govrsc.org |

This table is interactive. You can sort and filter the data.

Cryogenic Techniques for Isolation and Handling

Due to its high volatility and thermal instability at ambient temperatures, the isolation and handling of pure fluoromethanol require specialized cryogenic techniques. Early attempts at synthesis, such as the reduction of ethyl fluoroformate with lithium aluminum hydride, highlighted the difficulties in isolating the product.

Modern approaches often rely on the in situ generation of fluoromethanol for immediate use. However, for direct characterization, isolation is necessary and must be performed at very low temperatures. The process typically involves conducting the synthesis in a cooled reactor and then trapping the volatile fluoromethanol product on a cold surface, a technique known as matrix isolation, or by distillation under highly reduced pressure at temperatures around 0°C or significantly lower. worldscientific.com For example, trifluoromethanol (B75723), a related perfluoroalcohol, is handled at temperatures as low as -120°C to prevent its rapid decomposition. wikipedia.org Any subsequent handling or spectroscopic analysis of fluoromethanol must be carried out under these cryogenic conditions to prevent its breakdown into formaldehyde and hydrogen fluoride. worldscientific.com

Generation of Fluorinated Alkoxide Intermediates Relevant to Fluoromethanol Analogues

Formation from Acyl Chlorides and Fluoride Sources

The generation of fluorinated alkoxide intermediates is a key step in the synthesis of various fluorinated compounds, including analogues of fluoromethanol. A common and effective method involves the reaction of acyl chlorides with a fluoride source. cas.cn In this reaction, the fluoride ion acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the displacement of the chloride ion and the formation of an acyl fluoride, which then reacts with another equivalent of fluoride to generate a geminal difluoroalkoxide intermediate in situ.

Potassium fluoride (KF) is a frequently used fluoride source for this transformation, often in a solvent like diglyme. cas.cn The success of this reaction is influenced by the stability and nucleophilicity of the resulting fluorinated alkoxide. The presence of electron-withdrawing groups on the acyl chloride can stabilize the alkoxide intermediate. cas.cn This in situ generation is advantageous as it avoids the isolation of the often unstable alkoxide, which can then be directly used in subsequent reactions. cas.cnnih.govacs.org

Role of Alkyl Sulfonates in Subsequent Alkylation Reactions

Once the fluorinated alkoxide intermediate is generated in situ, it can be trapped by an electrophile in an alkylation reaction to form stable, partially fluorinated ethers. cas.cn Alkyl sulfonates are particularly effective alkylating agents for this purpose due to the excellent leaving group ability of the sulfonate anion. acsgcipr.orgyoutube.com

Commonly used alkyl sulfonates include methyl trifluoromethanesulfonate (B1224126) (methyl triflate), methyl methanesulfonate (B1217627) (methyl mesylate), and p-toluenesulfonate (tosylate). cas.cn These reagents are highly electrophilic and react efficiently with the nucleophilic fluorinated alkoxide. The reactivity of sulfonates is comparable to or even better than that of alkyl halides. acsgcipr.org The reaction proceeds via an Sₙ2 mechanism, where the alkoxide displaces the sulfonate group, forming a new carbon-oxygen bond and yielding the desired fluorinated ether. cas.cnacsgcipr.org

Table 2: Alkylation of in situ Generated Fluorinated Alkoxides with Alkyl Sulfonates

| Fluorinated Precursor | Fluoride Source | Alkylating Agent (Alkyl Sulfonate) | Product |

|---|---|---|---|

| n-Perfluorooctanoyl chloride | KF | Methyl trifluoromethanesulfonate | 1,1-dihydroperfluorooctyl methyl ether cas.cn |

| n-Perfluorooctanoyl chloride | KF | Ethyl trifluoromethanesulfonate | 1,1-dihydroperfluorooctyl ethyl ether cas.cn |

| n-Perfluorooctanoyl chloride | KF | Methyl methanesulfonate | 1,1-dihydroperfluorooctyl methyl ether cas.cn |

This table is interactive. You can sort and filter the data based on the reactants and products.

This two-step, one-pot process—formation of the fluorinated alkoxide from an acyl chloride followed by alkylation with an alkyl sulfonate—represents a versatile and efficient strategy for the synthesis of complex fluorinated molecules that are analogues to fluoromethanol derivatives. cas.cn

Intrinsic Chemical Reactivity and Decomposition Pathways of Fluoromethanol

Thermal Instability and Mechanisms of Hydrogen Fluoride (B91410) Elimination

The primary decomposition route for fluoromethanol (B1602374) is the unimolecular 1,2-elimination of hydrogen fluoride to yield formaldehyde (B43269) (CH₂O). This inherent instability is a defining feature of α-fluoroalcohols. researchgate.net

CH₂FOH → CH₂O + HF

Theoretical calculations predict a significant energy barrier for the uncatalyzed, intramolecular elimination of HF. High-level computational studies have established this barrier to be approximately 42.9 kcal/mol. researchgate.net This high activation energy suggests that isolated fluoromethanol molecules are relatively stable at lower temperatures, but decomposition becomes significant as the temperature rises. researchgate.netresearchgate.net

The decomposition process is, however, substantially accelerated by the presence of other molecules that can act as catalysts, such as water, another molecule of fluoromethanol, or hydrogen fluoride itself. researchgate.netresearchgate.net Since HF is a product of the decomposition, the reaction is autocatalytic. researchgate.net These catalysts facilitate the HF elimination by creating a lower-energy, cyclic transition state, effectively creating a shuttle for the proton transfer. For instance, the presence of a single water molecule can dramatically lower the energy barrier for decomposition. researchgate.net Similarly, catalysis by formic acid has been shown to reduce the decomposition barrier even more significantly. researchgate.net

In the context of fluoromethanol, the term "β-hydrogen abstraction" is not strictly applicable as there is no β-carbon. The mechanism is more accurately described as a 1,2-elimination or an α,β-elimination analogue, proceeding through a four-membered cyclic transition state. In this pathway, the hydroxyl hydrogen is abstracted by the fluorine atom, while the C-F bond breaks and a C=O double bond forms simultaneously. This concerted process is the primary mechanism for the unimolecular decomposition of fluoromethanol and related compounds like fluoromethanethiol. researchgate.netrsc.org

The presence of a base or a solvent can facilitate this process. In fluorotelomer alcohols, an intramolecular hydrogen bond between the hydroxyl hydrogen and a fluorine atom has been shown to facilitate HF elimination, highlighting the importance of this interaction in the decomposition mechanism. nih.gov

The rate of thermal decomposition of fluoromethanol is highly dependent on temperature. As with most chemical reactions, an increase in temperature leads to a significant increase in the decomposition rate constant. This relationship is consistent with the Arrhenius equation, where the rate constant increases exponentially with temperature. The high activation barrier for the unimolecular decomposition means that this process is slow at room temperature but becomes rapid at elevated temperatures. researchgate.netresearchgate.net

The kinetics are also influenced by pressure and the presence of catalysts. researchgate.netprinceton.edu For the uncatalyzed reaction, the decomposition rate is first-order. However, in real-world conditions where catalysts like water or HF are present, the kinetics can become more complex. researchgate.netresearchgate.net The free energy (ΔG) of the decomposition reaction becomes more favorable (more negative) at higher temperatures, shifting the equilibrium towards the formation of formaldehyde and hydrogen fluoride. researchgate.net Conversely, at low temperatures, the equilibrium favors the formation of the alcohol. researchgate.net

Table 1: Calculated Activation Energy Barriers for HF Elimination from Fluoroalcohols

| Compound | Decomposition Reaction | Activation Barrier (kcal/mol) | Catalyst |

|---|---|---|---|

| Fluoromethanol (CH₂FOH) | CH₂FOH → CH₂O + HF | 42.9 | Uncatalyzed |

| Difluoromethanol (CHF₂OH) | CHF₂OH → CFOF + HF | 43.1 | Uncatalyzed |

| Trifluoromethanol (B75723) (CF₃OH) | CF₃OH → CF₂O + HF | 45.0 | Uncatalyzed |

| Trifluoromethanol (CF₃OH) | Dimer-assisted elimination | 28.7 - 32.9 | Self-catalyzed |

| Trifluoromethanol (CF₃OH) | HF-assisted elimination | 20.3 - 26.7 | HF |

| Trifluoromethanol (CF₃OH) | Formic Acid-assisted | 6.4 | Formic Acid |

Data sourced from computational chemistry studies. researchgate.net

Oxidative Transformation Reactions of Fluoromethanol

Fluoromethanol can be oxidized to produce various fluorinated carbonyl compounds. The specific products depend on the oxidizing agent and reaction conditions.

The primary product of the oxidation of fluoromethanol is formyl fluoride (HCOF). This transformation involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon atom.

CH₂FOH + [O] → HCOF + H₂O

This reaction is a key method for synthesizing formyl fluoride, which is a valuable reagent in organic chemistry. Strong oxidizing agents are typically required to achieve this conversion effectively. Depending on the reaction conditions and the strength of the oxidant, further oxidation to carbonyl fluoride (COF₂) or decomposition could potentially occur, although formyl fluoride is the principal product.

The kinetics of fluoromethanol oxidation depend on the specific oxidizing agent used. Common strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used for this transformation. The reaction with these agents typically involves complex, multi-step mechanisms.

For gas-phase oxidation, reactions with radicals such as the hydroxyl radical (•OH) are significant. nih.govfrontiersin.org The reaction is initiated by the abstraction of a hydrogen atom from the fluoromethanol molecule. The •OH radical can abstract a hydrogen from either the carbon or the oxygen atom.

CH₂FOH + •OH → •CHFOH + H₂O

CH₂FOH + •OH → CH₂FO• + H₂O

Studies on analogous alcohols like methanol (B129727) and aminomethanol (B12090428) show that hydrogen abstraction from the carbon atom (the C-H bond) is generally the more favorable pathway. frontiersin.orgnih.gov The resulting •CHFOH radical is unstable and can subsequently react with oxygen or undergo further reactions to form formyl fluoride. The rate constants for these radical reactions are generally high and show a temperature dependence that is often non-Arrhenius at very low temperatures. nih.gov

Reductive Conversion Pathways of Fluoromethanol

Information specifically detailing the reductive decomposition or conversion of fluoromethanol is limited, largely because the compound is typically synthesized via reduction of a precursor. However, based on general chemical principles, reductive pathways would likely lead to the formation of methanol or methane (B114726).

The synthesis of fluoromethanol can be achieved by the controlled reduction of fluoroformate precursors using hydride-reducing agents like lithium aluminium hydride (LiAlH₄). This suggests that fluoromethanol itself would be susceptible to further reduction under similar potent conditions. A plausible reductive pathway would involve the hydrogenolysis of the carbon-fluorine bond, a process that replaces the fluorine atom with a hydrogen atom.

CH₂FOH + 2[H] → CH₃OH + HF

This reaction would convert fluoromethanol into methanol. Such a reaction would require a strong reducing agent and a catalyst. Given the instability of fluoromethanol, controlling such a reduction would be challenging, as decomposition pathways would likely compete with the reduction process.

Pathways to Methanol Formation

The intrinsic chemical stability of fluoromethanol (CH₂FOH) is notably low. Theoretical and experimental observations indicate that the compound is prone to decomposition, particularly under ambient conditions. The principal and well-documented decomposition pathway for fluoromethanol is a 1,2-elimination reaction, which yields formaldehyde (CH₂O) and hydrogen fluoride (HF) nih.gov. This process is thermodynamically favorable and can be catalyzed by other molecules of fluoromethanol or by the hydrogen fluoride product, leading to an autocatalytic decomposition process.

Computational studies using density functional theory (DFT) have explored the energetics of fluoromethanol's unimolecular decomposition. These studies confirm that while the uncatalyzed elimination of HF has a significant energy barrier, this barrier is substantially lowered in the presence of a catalyst, such as a second molecule of fluoromethanol acting as a proton shuttle, or by the HF product itself researchgate.net.

Conversely, a decomposition pathway leading to the formation of methanol (CH₃OH) is not a recognized or significant route for fluoromethanol under typical conditions. The primary reactivity is dominated by the elimination of the highly stable hydrogen fluoride molecule.

Nucleophilic Substitution Reactions Involving Fluoromethanol

Replacement of the Fluorine Atom by External Nucleophiles

The direct replacement of the fluorine atom in fluoromethanol via a nucleophilic substitution reaction is challenging. This difficulty arises from two primary factors: the carbon-fluorine (C-F) bond is the strongest single bond to carbon, and the hydroxide (B78521) ion (OH⁻) is a poor leaving group masterorganicchemistry.com. For a nucleophile to displace the fluorine atom, the hydroxyl group would first need to be converted into a better leaving group.

A common strategy to enhance the reactivity of alcohols in nucleophilic substitution is to convert the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups because their negative charge is well-stabilized by resonance masterorganicchemistry.com. By reacting fluoromethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, one could theoretically synthesize fluoromethyl tosylate (FCH₂OTs) organic-chemistry.org.

This activated intermediate, fluoromethyl tosylate, can then readily undergo nucleophilic substitution with a variety of external nucleophiles. In this reaction, the nucleophile attacks the carbon atom, displacing the tosylate group. This two-step sequence provides an effective, albeit indirect, method for the replacement of the fluorine atom's functional position on the carbon backbone. Examples from related syntheses show that nucleophiles such as thioacids, amines, and others can be used to displace tosylate groups from similar fluorinated substrates researchgate.netresearchgate.netsandia.gov.

Radical Reactions and Combustion Chemistry of Fluoromethanol

Interactions with Hydroxyl and Methyl Radicals

In atmospheric and combustion environments, the reactivity of fluoromethanol is largely dictated by its interactions with highly reactive free radicals.

Interaction with Hydroxyl Radicals (•OH): The primary pathway for the reaction between fluoromethanol and the hydroxyl radical is hydrogen atom abstraction . Theoretical studies suggest the •OH radical will preferentially abstract a hydrogen atom from the carbon, as the C-H bond is weaker than the O-H bond.

CH₂FOH + •OH → •CHFOH + H₂O

The resulting fluorohydroxymethyl radical (•CHFOH) is an intermediate that would undergo further reactions, likely with molecular oxygen in the atmosphere, to form products such as formyl fluoride (HC(O)F) . While specific experimental rate constants for fluoromethanol are scarce due to its instability, data from similar small alcohols and hydrofluoroethers can provide context. For example, the rate constant for the reaction of •OH with methanol is a useful benchmark nih.gov.

| Reactant | k (cm³ molecule⁻¹ s⁻¹) at 298 K |

| Methanol (CH₃OH) | 9.4 x 10⁻¹³ |

| Ethanol (C₂H₅OH) | 3.2 x 10⁻¹² |

| HFE-7000 (C₃F₇OCH₃) | (1.21 ± 0.19) x 10⁻¹⁴ |

This is an interactive data table for comparison purposes. Data sourced from related kinetic studies researchgate.netnih.gov.

Interaction with Methyl Radicals (•CH₃): Similar to hydroxyl radicals, methyl radicals are expected to react with fluoromethanol via hydrogen abstraction from the carbon atom princeton.edu. The methyl radical is a key intermediate in the combustion of hydrocarbons.

CH₂FOH + •CH₃ → •CHFOH + CH₄

This reaction propagates the radical chain in a combustion environment. The stability of the resulting alkyl radical influences the reaction rate; however, unlike the stabilizing effect of alkyl substitution, fluorine substitution has more complex electronic effects researchgate.net.

Contribution to Fluorinated Fuel Combustion Byproducts

Should fluoromethanol be present in a high-temperature environment, such as in the combustion of fluorinated fuels, it would contribute to the formation of hazardous byproducts nih.govrug.nlnih.govrsc.org. The combustion of organofluorine compounds is a complex balance of competing factors. While the breakdown of these compounds can release heat, the resulting fluorinated radicals are often less reactive and more stable than their hydrocarbon counterparts, which can have a flame-inhibiting effect.

The primary and most concerning byproducts from the combustion of fluorinated materials are:

Hydrogen Fluoride (HF): A highly corrosive and toxic acid formed from the abstraction of fluorine atoms by hydrogen radicals or from the decomposition of larger fluorinated fragments.

Carbonyl Fluoride (COF₂): A toxic gas analogous to phosgene, formed from the oxidation of fluorinated radicals like •CF₂.

Experimental studies on various fluorinated compounds have shown that the distribution of these products can be influenced by combustion conditions, such as temperature and the presence of other fuels or radicals. The presence of hydrogen-rich species, for example, can promote the formation of HF over COF₂. Due to its structure, the combustion of fluoromethanol would inevitably contribute to the pool of these and other fluorinated products of incomplete combustion (PICs), which are often persistent and mobile in the environment.

Gas-Phase Reactivity and Oxygen-Atom Transfer Mechanisms

Copper-Mediated Oxidation Pathways

The oxidation of fluoromethane (B1203902), a precursor that can lead to fluoromethanol, has been effectively studied in the gas phase using well-defined copper-containing ionic species. Specifically, the reaction between [LCuO]⁺ (where L = 1,10-phenanthroline) and monofluoromethane has been explored through a combination of traveling wave ion mobility spectrometry (TWIMS) and density functional theory (DFT) calculations. nih.gov This research reveals that the interaction is initiated by the activation of a C-H bond in the fluoromethane substrate. nih.govresearchgate.net

Two primary competing pathways are observed experimentally and supported by theoretical calculations: hydrogen-atom transfer (HAT) and oxygen-atom transfer (OAT). nih.gov

Hydrogen-Atom Transfer (HAT): This pathway leads to the formation of a copper hydroxide complex, [LCuOH]⁺, and a fluoromethyl radical (CH₂F•). nih.gov

Oxygen-Atom Transfer (OAT): This pathway results in the formation of the [LCu]⁺ ion and the neutral oxidized product, fluoromethanol (CH₂FOH). nih.gov

The fluorine atom in monofluoromethane assists in the reactivity by lowering the C-H bond energy and promoting pre-reaction organization through non-covalent interactions in the encounter complex. nih.gov The oxidation process, which leads to either fluoromethanol or its decomposition products, necessitates a two-state reactivity scenario. nih.govresearchgate.net

Computational studies on related copper-oxygen systems further illuminate the mechanism of C-H activation. The formation of a bis-(μ-oxo) isomer is often a key intermediate responsible for the C-H activation step. nih.gov The reactivity of such copper-oxygen species is central to understanding oxidation catalysis. rsc.orgnih.gov

Formation of Oxidized and Decomposed Products

The oxygen-atom transfer from the [LCuO]⁺ complex to monofluoromethane can competitively lead to two different sets of neutral products. nih.gov The primary oxidized product is the unusual and relatively unstable fluoromethanol (CH₂FOH). nih.gov However, a decomposition channel also exists, yielding formaldehyde (CH₂O) and hydrogen fluoride (HF). nih.govresearchgate.net

According to DFT calculations, the pathway leading to the decomposed products (CH₂O and HF) is kinetically disfavored compared to the formation of fluoromethanol. nih.govresearchgate.net This indicates that under the studied gas-phase conditions, the formation of the intact, albeit unstable, fluorinated alcohol is the more probable outcome of the oxygen-atom transfer event.

The relative favorability of these pathways is influenced by the degree of fluorination. While monofluoromethane readily undergoes these reactions, difluoromethane (B1196922) is predicted to react similarly but less favorably. nih.gov For trifluoromethane, C-H activation is kinetically hindered under ambient gas-phase conditions. nih.govresearchgate.net

The table below summarizes the key reaction pathways and products observed in the copper-mediated gas-phase oxidation of monofluoromethane.

| Reaction Pathway | Ionic Products | Neutral Products | Kinetic Favorability |

| Hydrogen-Atom Transfer (HAT) | [LCuOH]⁺• | CH₂F• | Occurs Concurrently |

| Oxygen-Atom Transfer (OAT) | [LCu]⁺ | CH₂FOH (Fluoromethanol) | Kinetically Favored |

| OAT with Decomposition | [LCu]⁺ | CH₂O + HF | Kinetically Disfavored |

Advanced Theoretical and Computational Investigations of Fluoromethanol

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations have been employed to determine the molecular structure, thermodynamic energies, and conformational landscape of fluoromethanol (B1602374). These studies consistently show that the molecule does not exist as a single, rigid structure but rather as an equilibrium of different conformers.

Analysis of Gauche and Anti Conformations

Theoretical investigations have identified two key minimum energy conformations for fluoromethanol: gauche and anti. These conformers are defined by the dihedral angle between the F-C-O-H atoms. The anti conformation has a dihedral angle of 180°, while the gauche conformation has a dihedral angle of approximately 60°.

Computational studies have determined that the gauche conformer of fluoromethanol is more stable than the anti conformer. nih.gov This preference for the gauche form is a well-documented phenomenon attributed to the anomeric effect. The energy difference between the two conformers is significant, with the Gibbs free energy of the gauche conformer being 4.0–5.0 kcal/mol lower than the anti form, depending on the level of theory used in the calculation. nih.gov

Table 1: Calculated Relative Energies of Fluoromethanol Conformers

| Conformer | Method/Basis Set | Relative Gibbs Free Energy (ΔG) |

| Gauche | MP2/6-311G | 0.00 kcal/mol (Reference) |

| Anti | MP2/6-311G | +4.49 kcal/mol nih.gov |

This table presents the relative stability of the gauche and anti conformers of fluoromethanol, highlighting the significant energetic preference for the gauche structure.

Internal Rotation Barriers about the C–O Bond

The interconversion between the gauche and anti conformers occurs through internal rotation around the carbon-oxygen (C–O) single bond. Computational models have been used to calculate the energy barrier for this rotation.

The transition state for this process has been characterized, and the activation energies have been quantified. Theoretical calculations at the MP2/6-311G** level of theory place the Gibbs free energy of activation (ΔG‡) for the internal rotation at 4.49 kcal/mol. nih.gov The corresponding enthalpy of activation (ΔH‡) is calculated to be 4.20 kcal/mol. nih.gov These barriers represent the energy required to move from the more stable gauche conformer, through a higher-energy transition state, to the anti conformer.

Table 2: Calculated Rotational Barriers for the C-O Bond in Fluoromethanol

| Parameter | Method/Basis Set | Calculated Value |

| Enthalpy of Activation (ΔH‡) | MP2/6-311G | 4.20 kcal/mol nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | MP2/6-311G | 4.49 kcal/mol nih.gov |

This table summarizes the key energetic barriers for the internal rotation around the C-O bond in fluoromethanol.

Analysis of Anomeric Effects in Fluoromethanol Systems

The preference for the gauche conformation in fluoromethanol is a classic example of the anomeric effect. nih.govresearchgate.net This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent on a carbon adjacent to another heteroatom to favor a gauche or axial orientation, contrary to what would be predicted based on steric hindrance alone. researchgate.net

Electronic Delocalization Contributions to Conformational Preference

The primary explanation for the anomeric effect in fluoromethanol is hyperconjugation, which involves the delocalization of electron density. nih.gov Specifically, it is the interaction between the lone pair electrons of the oxygen atom and the antibonding orbital of the adjacent carbon-fluorine (C-F) bond that stabilizes the gauche conformation.

Correlation with Structural Parameters

The underlying electronic delocalization of the anomeric effect manifests in observable changes to the molecule's structural parameters. Theoretical calculations show a direct correlation between the conformational preference and bond lengths.

In the stable gauche conformer, the C-F bond is predicted to be longer compared to a similar bond in a molecule without this effect, such as methanol (B129727). nih.gov This bond lengthening is a direct consequence of the donation of electron density into the σ*(C-F) antibonding orbital, which weakens the C-F bond. Concurrently, the C-O bond is predicted to be shorter in the gauche conformer, indicating a strengthening of this bond due to the increased electron sharing. nih.gov These computed structural changes provide strong evidence for the hyperconjugative model of the anomeric effect.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies of Electronic Structure and Bonding

To provide a more detailed picture of the electronic interactions, advanced computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) have been applied to fluoromethanol.

NBO analysis offers a precise description of the hyperconjugative interactions. It has been shown that in the gauche structure, an oxygen lone pair orbital that is approximately of pure p-type character participates in the electron donation to the σ*(C-F) orbital. nih.gov In contrast, for the less stable anti structure, the participating lone pair is an sp⁰.⁹⁸ hybrid-type orbital. nih.gov This difference in the nature of the donor orbital contributes to the weaker interaction in the anti form and its lower stability. The NBO analysis provides a clear, quantitative basis for the electronic delocalization that drives the anomeric effect. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory of Atoms in Molecules (AIM), has also been used to analyze the electron density distribution in fluoromethanol to understand its conformational preferences. QTAIM analysis of fluoromethanol reveals that the interaction between the carbon and oxygen atoms (C-O) plays the most significant role in stabilizing the gauche rotamer. While exchange terms, which can be related to hyperconjugation, do contribute to the energy balance, electrostatic terms are found to have a greater weight. This suggests that while the hyperconjugative model is important, electrostatic interactions are a dominant factor in the conformational preference of fluoromethanol. A good correlation has been found between the structural parameters derived from calculations, the NBO results, and the properties of the charge density determined by QTAIM.

Charge Transfer Interactions and Lone Pair Delocalization

The presence of highly electronegative fluorine and oxygen atoms in fluoromethanol leads to significant charge transfer interactions and lone pair delocalization, which profoundly influence its structure and stability. Natural Bond Orbital (NBO) analysis is a key computational method used to dissect these interactions.

NBO analysis reveals that the delocalization of oxygen's lone pairs into the antibonding orbitals of adjacent C-F and C-H bonds is a critical factor in determining the conformational preferences of fluoromethanol. researchgate.net Specifically, the gauche conformer is found to be more stable than the anti conformer. researchgate.net This stability is attributed to a more effective delocalization of an oxygen lone pair, which is approximately pure p-type in character, into the σ(C–F) antibonding orbital in the gauche structure. In contrast, the anti-conformer involves the delocalization of a more s-rich sp⁰.⁹⁸ hybrid-type lone pair into the same σ(C–F) orbital, a less favorable interaction. researchgate.net

This delocalization of electron density from the oxygen lone pairs is a form of intramolecular charge transfer. rsc.org Such interactions are crucial for stabilizing the molecule. libretexts.orglibretexts.org The lone pairs that can participate in these resonance-like interactions are termed "delocalized," as they are spread over multiple atoms, while those that cannot are "localized" to a single atom. chemistrysteps.comyoutube.comyoutube.com The ability of a lone pair to delocalize is dependent on its orientation relative to adjacent π-systems or antibonding orbitals. chemistrysteps.com

Bond Critical Point Analysis and Energy Partitioning

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous framework for analyzing the topology of the electron density and characterizing chemical bonds. researchgate.netbohrium.comnih.gov Within this theory, a bond critical point (BCP) is a point in the electron density between two atoms where the density is at a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at the BCP, such as its value (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), offer insights into the nature of the bond. researchgate.netsciencesconf.org

For fluoromethanol, QTAIM analysis can be used to characterize the C-O and C-F bonds. researchgate.net A good correlation has been found between the structural parameters obtained from geometry optimizations and the properties of the charge density derived from QTAIM. researchgate.net This analysis, combined with NBO results, provides a comprehensive picture of the bonding in fluoromethanol. researchgate.net

Protonation Energetics and Proton Affinity Calculations

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. wikipedia.org It is defined as the negative of the enthalpy change for the protonation reaction. wikipedia.org Computational methods are widely used to calculate proton affinities, providing valuable data that complements experimental findings. nih.govuiuc.edu

Relative Stabilities of Oxygen- and Fluorine-Protonated Species

In fluoromethanol, protonation can occur on either the oxygen or the fluorine atom. Quantum chemical calculations, such as those using the 4-31G basis set, have been employed to determine the geometries and energies of both the neutral fluoromethanol molecule and its protonated forms. cdnsciencepub.com These calculations show that protonation on oxygen is generally slightly more favorable than on fluorine. cdnsciencepub.com However, the energy difference between the O-protonated and F-protonated species is small, never exceeding 5.5 kcal/mol. cdnsciencepub.com

Upon O-protonation, a significant increase in the C-O bond length (by approximately 0.16 Å) is observed, while the C-F bond length decreases. cdnsciencepub.com Conversely, F-protonation leads to the formation of a molecular complex where a hydrogen fluoride (B91410) (HF) molecule is loosely bound to the remaining cation (YZCOH⁺), with a long C-F bond distance of 2.2 to 2.3 Å. cdnsciencepub.com The stabilization energy of these complexes is around 17-20 kcal/mol. cdnsciencepub.com

Below is a data table summarizing the calculated proton affinities for fluoromethanol and its fluorinated analogs, considering both oxygen and fluorine protonation sites.

| Compound | O-Protonation PA (kcal/mol) | F-Protonation PA (kcal/mol) |

| CH₂FOH | 181.0 | 178.1 |

| CHF₂OH | 162.3 | 162.6 |

| CF₃OH | 148.0 | 142.5 |

| Data sourced from ab initio studies using 4-31G basis sets. cdnsciencepub.com |

Impact of Fluorine Substitution on Proton Affinities

The substitution of hydrogen atoms with fluorine has a pronounced effect on the proton affinity of methanol. As the number of fluorine atoms increases, the proton affinity of the fluoromethanol derivative decreases. cdnsciencepub.com This trend is observed for both oxygen and fluorine protonation. cdnsciencepub.com

The decrease in proton affinity with increasing fluorination highlights the significant inductive effect of the fluorine atoms. This effect is a key consideration in the design of molecules with specific basicity requirements for applications in areas such as medicinal chemistry. tandfonline.comnih.gov

Intermolecular Interactions and Cluster Formation

The study of intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the behavior of fluoromethanol in condensed phases and its interactions with other molecules, such as water.

Hydrogen Bonding in Fluoromethanol-Water Clusters

Fluoromethanol can act as both a hydrogen bond donor (via its hydroxyl hydrogen) and a hydrogen bond acceptor (via the lone pairs on its oxygen and fluorine atoms). youtube.com The formation of hydrogen bonds with water is a key aspect of its aqueous solution chemistry. nih.govnih.gov

Computational studies on fluorinated alcohols and related molecules have shown that the presence of fluorine can influence the hydrogen bonding network. nih.gov In aqueous mixtures of monofluoroethanol, for instance, it has been observed that the hydrogen bonding site for water can switch from the oxygen to the fluorine atom. nih.gov This leads to stronger hydrogen bonds between the fluorinated alcohol and water, and less clustering of water molecules compared to non-fluorinated ethanol. nih.gov

Non-Covalent Interactions with Hypohalous Acids

The nature of non-covalent interactions involving fluoromethanol is critical to understanding its behavior in complex chemical environments. Computational studies have been employed to meticulously characterize the interactions between fluoromethanol (CH₂FOH) and hypohalous acids (HOX, where X = F, Cl, Br).

A detailed computational study at the MP2/aug-cc-pVDZ level of theory has revealed the formation of stable complexes between fluoromethanol and hypohalous acids. researchgate.net The interactions primarily result in the formation of hydrogen-bonded ring structures. When interacting in a 1:1 ratio, two distinct stable conformations emerge: a hexagonal ring and a heptagonal ring. researchgate.net

Further investigation into 1:2 complexes of CH₂FOH with two HOX molecules shows the formation of fused bicyclic adducts, which are constructed from the aforementioned hexagonal and heptagonal ring systems. researchgate.net These studies also identified diminutive effects, a measure of the change in interaction energy upon adding the second HOX molecule, ranging from 0.36 to 0.78 kcal/mol for these trimer systems. researchgate.net

Analysis of the bond lengths within these complexes provides further insight into the nature of the interactions. Redshifts, corresponding to bond elongation, were computationally observed for the H–O and C–F bonds involved in the hydrogen bonding. Conversely, blueshifts, indicating bond contraction, were noted for the C–H and X–O bonds. researchgate.net These findings were further analyzed and supported by methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

| Complex Type | Interacting Molecules | Key Interaction Feature | Calculated Effect |

|---|---|---|---|

| Dimer (1:1) | CH₂FOH / HOX | Hexagonal & Heptagonal Rings | Stable hydrogen-bonded complexes formed |

| Trimer (1:2) | CH₂FOH / (HOX)₂ | Fused Bicyclic Adducts | Diminutive effects of 0.36–0.78 kcal/mol observed |

| All Complexes | CH₂FOH / HOX | H–O and C–F Bonds | Redshift (Bond Elongation) |

| All Complexes | CH₂FOH / HOX | C–H and X–O Bonds | Blueshift (Bond Contraction) |

Computational Mechanistic Elucidation of Fluoromethanol Reactions

Computational chemistry provides powerful methodologies for mapping out the intricate step-by-step processes of chemical reactions, offering a level of detail that is often inaccessible experimentally.

Transition State Analysis for Decomposition and Reaction Pathways

A primary reaction pathway for fluoromethanol is its decomposition into formaldehyde (B43269) (CH₂O) and hydrogen fluoride (HF). researchgate.net Computational studies on analogous compounds, such as trifluoromethanol (B75723) (CF₃OH), provide significant insight into this process. The unimolecular decomposition of CF₃OH is characterized by a high activation energy barrier, suggesting it is unlikely to occur spontaneously under typical atmospheric conditions. researchgate.netresearchgate.net

However, theoretical calculations demonstrate that the presence of other molecules, acting as catalysts, can dramatically lower this energy barrier. For instance, the decomposition of CF₃OH is significantly accelerated by molecules like water, ammonia, and the hydroxyl radical (OH). researchgate.netresearchgate.net The reaction with water proceeds through the formation of an intermediate complex, creating a lower energy pathway for decomposition. researchgate.net By analogy, the decomposition of fluoromethanol is also expected to be facilitated by such interactions, where the transition state for HF elimination is stabilized by a proton-transfer relay mechanism involving the catalyst molecule.

| Reactant | Decomposition Pathway | Activation Energy Barrier (G3 Theory) | Reference |

|---|---|---|---|

| CF₃OH | Unimolecular | ~88.7 kJ/mol | researchgate.net |

| CF₃OH + NH₃ | Ammonia-Assisted | ~25.1 kJ/mol | researchgate.net |

| CF₃OH + H₂O | Water-Assisted | Significantly Lowered Barrier | researchgate.net |

Role of Computational Chemistry in Predicting Reactivity

Computational chemistry is a foundational pillar in modern chemical research, enabling the prediction and elucidation of chemical reactivity. frontiersin.org It allows researchers to move beyond static pictures of molecules to explore the dynamic landscapes of chemical reactions. For a molecule like fluoromethanol, computational methods can predict its reactivity by calculating fundamental properties and mapping potential reaction pathways.

The process involves several key aspects:

Exploring Potential Energy Surfaces: Algorithms can systematically explore the potential energy surface of a reaction to identify stable intermediates and the transition states that connect them. arxiv.org Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically search for reaction pathways, including both desired and undesired routes, which is crucial for understanding reaction outcomes. researchgate.net

Analyzing Molecular Orbitals: The reactivity of a molecule is intrinsically linked to its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net Computational software can calculate the energies and shapes of these frontier orbitals, providing insight into how fluoromethanol will interact with other chemical species, such as electrophiles and nucleophiles.

Simulating Reaction Dynamics: Beyond identifying stationary points on the energy surface, computational chemistry can simulate the trajectory of a reaction over time. This helps in understanding the kinetics of a reaction and how factors like temperature and pressure influence the outcome. arxiv.org

For fluoromethanol, these computational tools are vital. They can predict, for example, the acidity of the hydroxyl proton versus the C-H bond protons, the susceptibility of the carbon atom to nucleophilic attack, and the stability of the molecule relative to its decomposition products. beilstein-journals.org This predictive power is instrumental in fields ranging from atmospheric chemistry to materials science, allowing for the in silico screening and design of chemical processes before they are ever attempted in a laboratory. frontiersin.org

Methanesulfonic Acid: a Versatile Catalyst and Reagent in Contemporary Organic Synthesis

Catalytic Principles and Acidic Properties of Methanesulfonic Acid

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids. wikipedia.org It is recognized as a potent organic acid that serves as an intermediate compound between sulfuric acid and methyl sulfonyl methane (B114726). researchgate.net Over the past 25 years, MSA has gained significant traction as a green reagent in chemistry. rsc.org Its growing popularity stems from its strong acidity combined with a more favorable environmental and handling profile compared to traditional mineral acids. rsc.org MSA is a colorless, odorless liquid with a very low vapor pressure, and it is not considered an oxidizing agent, which distinguishes it from acids like nitric or perchloric acid. wikipedia.orgrsc.org Furthermore, it is biodegradable, breaking down into sulfate (B86663) and carbon dioxide, and exhibits low toxicity. orientjchem.orgresearchgate.net

Brønsted Acidity and Non-Oxidizing Character

Methanesulfonic acid is a strong Brønsted acid, a characteristic defined by its ability to donate a proton (H⁺). researchgate.net It has a pKa of approximately -1.9, which is comparable to strong mineral acids like sulfuric acid. orientjchem.orgresearchgate.net This low pKa value indicates that it completely ionizes in a 0.1 M aqueous solution. orientjchem.orgresearchgate.netj-kirr.or.kr The structure of MSA, with a methyl group (CH₃) attached to the sulfonic acid group (-SO₃H), contributes to its high acid strength. orientjchem.org

A key feature that sets MSA apart from other strong acids, particularly sulfuric acid (H₂SO₄) and nitric acid (HNO₃), is its non-oxidizing nature. rsc.orgrsc.org While concentrated sulfuric acid is a powerful oxidizing and dehydrating agent, often leading to unwanted side reactions and decomposition of organic compounds, MSA does not exhibit these properties. rsc.org This lack of oxidizing power makes it a more selective and milder catalyst in many organic reactions, preventing the degradation of sensitive substrates. orientjchem.orgrsc.org MSA is remarkably stable against both redox reactions and hydrolysis. rsc.orgrsc.org For instance, it does not react with strong oxidizing agents such as potassium permanganate (B83412) or nitric acid. rsc.org

Comparison with Other Mineral Acids in Catalysis

The choice of an acid catalyst is critical in organic synthesis, and MSA presents several advantages over traditional mineral acids. Its efficacy and utility can be best understood through a direct comparison.

| Property | Methanesulfonic Acid (MSA) | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) | Nitric Acid (HNO₃) |

| Acidity (pKa) | ~ -1.9 orientjchem.orgresearchgate.net | ~ -3.0 | ~ -6.3 | ~ -1.4 |

| Oxidizing Nature | Non-oxidizing rsc.orgrsc.org | Strong oxidizing agent when concentrated rsc.org | Non-oxidizing | Strong oxidizing agent |

| Corrosiveness | Less corrosive than mineral acids orientjchem.orgresearchgate.net | Highly corrosive | Highly corrosive | Highly corrosive |

| Volatility | Low vapor pressure (non-volatile) wikipedia.orgrsc.org | Low vapor pressure | High vapor pressure (volatile) | High vapor pressure (volatile) |

| Environmental Impact | Biodegradable, low toxicity rsc.orgorientjchem.org | Environmental concerns (e.g., acid rain) | Corrosive fumes, hazardous | Toxic fumes, contributes to acid rain |

| Byproducts | Forms soluble salts, minimal waste wikipedia.orgacs.org | Can cause sulfonation and charring rsc.org | Can introduce chloride ions | Can cause nitration side reactions |

As highlighted in the table, while all are strong acids, MSA's non-oxidizing and non-volatile nature makes it a safer and more environmentally benign option. rsc.orgresearchgate.net Unlike sulfuric acid, it does not cause unwanted sulfonation or decomposition of organic materials. rsc.org Furthermore, the methanesulfonate (B1217627) anion is non-toxic and suitable for pharmaceutical preparations. wikipedia.org The high solubility of its metal salts is another significant advantage, preventing precipitation issues that can occur with sulfates. rsc.orginorganicventures.com

Role of Methanesulfonic Acid in Brønsted Acid Catalysis

As a strong Brønsted acid, methanesulfonic acid is extensively used as a catalyst in a wide array of organic reactions. rsc.org Its liquid form and high solubility in organic solvents make it a convenient and effective catalyst for various transformations. wikipedia.orgorientjchem.org

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is frequently catalyzed by strong acids. MSA is a highly efficient catalyst for this process. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Research has demonstrated the effectiveness of MSA in synthesizing various esters. For instance, in the production of butyl phthalates, MSA was used as a catalyst, and the reaction kinetics were studied, showing a first-order dependence on the acid concentration. researchgate.net Similarly, MSA has been used to catalyze the esterification of stearic acid with different alcohols, achieving high ester yields (over 80%). nih.gov In one study, the esterification of stearic acid with methanol (B129727) over an MSA-functionalized catalyst yielded 89.2% of the corresponding ester. nih.gov Its non-corrosive nature and ease of handling make it a superior choice to sulfuric acid in these reactions, minimizing equipment damage and side product formation.

A study on the formation of methyl methanesulfonate from methanol and MSA under acidic conditions confirmed that ester formation does occur, highlighting the reactivity of MSA in such systems. pqri.org

Alkylation Reactions (e.g., Friedel-Crafts)

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are fundamental carbon-carbon bond-forming reactions. Traditionally, these reactions are catalyzed by Lewis acids like aluminum chloride, which often generate significant waste. MSA has emerged as a greener and highly effective Brønsted acid catalyst for Friedel-Crafts alkylation. researchgate.net

MSA has been successfully used to catalyze the Friedel-Crafts alkylation of electron-rich arenes with various electrophiles. For example, a metal-free and environmentally friendly strategy was developed for the synthesis of 3-arylsuccinimides using MSA to catalyze the reaction of N-arylmaleimides with electron-rich arenes. thieme-connect.deresearchgate.net In this process, other Brønsted acids like TFA and PTSA·H₂O were found to be ineffective, highlighting the superior catalytic activity of MSA. thieme-connect.de

Another study demonstrated the use of MSA in the Friedel-Crafts alkylation of phenols with donor-acceptor cyclopropane (B1198618) ketones, providing a high-yielding and environmentally friendly route to arylalkanes. researchgate.net MSA's cost-effectiveness, biodegradability, and the ability to conduct the reaction without transition metals make it a sustainable choice. researchgate.net It has also been employed as a catalyst for the electrophilic addition of long-chain olefins like 1-dodecene (B91753) to benzene (B151609) to produce linear alkylbenzenes, with selectivities over 90% at 98% olefin conversion. researchgate.net

Table of MSA-Catalyzed Friedel-Crafts Alkylation Examples:

| Arene | Electrophile | Product | Yield | Reference |

| Electron-rich arenes | N-arylmaleimides | 3-Arylsuccinimides | Good (e.g., 67%) | thieme-connect.de |

| Phenols | Donor-Acceptor cyclopropane ketones | Arylalkanes | High-yielding | researchgate.net |

| Benzene | 1-Dodecene | Phenyldodecanes | >90% selectivity | researchgate.net |

Condensation and Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in terms of atom economy and procedural simplicity. MSA has proven to be an excellent catalyst for various condensation and multi-component reactions.

For example, MSA catalyzes the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and α- or β-naphthol to produce 2-amino-4H-chromenes in very good yields. orientjchem.org It has also been utilized in the Pechmann reaction to synthesize coumarins. orientjchem.org The ability of MSA to act as an efficient, recyclable, and environmentally benign catalyst makes it highly suitable for these complex transformations. orientjchem.orgresearchgate.net The initial step in the biodegradation pathway of MSA itself involves a multicomponent monooxygenase enzyme, underscoring the relevance of multicomponent systems in its chemical lifecycle. nih.gov

Mechanistic Investigations of Methanesulfonic Acid-Catalyzed Reactions

Methanesulfonic acid (MSA) is a strong Brønsted acid widely employed as a catalyst in various organic transformations, most notably esterification. rsc.orgorientjchem.org Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and maximizing yields.

C-O Bond Cleavage Mechanisms in Alcohol Esterification

The esterification of carboxylic acids with alcohols, catalyzed by a strong acid like MSA, is a reversible reaction. chemguide.co.uk The mechanism of this reaction, often referred to as the Fischer esterification, involves a series of protonation and nucleophilic attack steps. masterorganicchemistry.com

Initially, the MSA protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Alternatively, and particularly relevant to the formation of sulfonate esters from alcohols, the mechanism can proceed via protonation of the alcohol. pqri.org For the reaction between methanesulfonic acid and methanol to form methyl methanesulfonate (MMS), mechanistic studies using isotopically labeled methanol (¹⁸O-label) have been pivotal. These experiments confirmed that the reaction proceeds through the cleavage of the carbon-oxygen (C-O) bond of the methanol. pqri.org This finding is consistent with two potential pathways:

A pathway analogous to the A_AC2 mechanism: The alcohol is protonated by MSA, followed by a nucleophilic attack from the sulfonate anion. pqri.org

An S_N2-type pathway: This involves the protonated alcohol being attacked by the sulfonate anion. researchgate.net

Computational studies on similar systems, like benzenesulfonic acid and methanol, suggest that a pathway involving a protonated methanol as an alkylating reagent (S_N2) has a moderate activation barrier. researchgate.net Following the nucleophilic attack and formation of an intermediate, a proton is transferred, and a water molecule is eliminated to yield the protonated ester. Finally, deprotonation regenerates the acid catalyst and produces the final ester product. chemguide.co.uk

Influence of Solvent and Water Content on Reaction Rates

The rate and equilibrium of MSA-catalyzed esterification are significantly influenced by the reaction medium, particularly the presence of water and the choice of solvent. Since esterification is a reversible reaction that produces water as a byproduct, the water content of the system is a critical parameter. masterorganicchemistry.comlibretexts.org

According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (the carboxylic acid and alcohol), thereby decreasing the yield of the ester. masterorganicchemistry.com Experimental studies on the formation of methyl methanesulfonate from MSA and methanol have demonstrated this effect clearly. The addition of water to the reaction mixture significantly reduces the rate and extent of ester formation. researchgate.net Therefore, to achieve high yields, it is often necessary to remove water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The solvent itself also plays a crucial role. MSA is miscible with water in all proportions and also with polar oxygenated organic solvents like alcohols and diethyl ether, but it is only partially miscible with nonpolar solvents like toluene (B28343) and n-hexane. rsc.orgatamanchemicals.com The choice of an appropriate solvent can influence the solubility of reactants and facilitate the removal of water. Gas-phase studies on the reaction of MSA with hydroxyl radicals have shown that the presence of even a single water molecule can significantly alter the reaction pathways, forming stable complexes with MSA and introducing new reaction channels. rsc.org While this specific reaction is related to atmospheric chemistry, it underscores the profound impact of water on the reactivity of MSA at a molecular level.

Methanesulfonic Acid as a Reaction Solvent in Organic Synthesis

Beyond its catalytic role, methanesulfonic acid can also be used as a reaction solvent, particularly for reactions that require a strong acidic environment. rsc.orgwikipedia.org Its properties as a liquid at room temperature (melting point 17-19 °C), very low vapor pressure, and miscibility with water and other polar solvents make it a viable, albeit strongly acidic, medium for certain organic syntheses. rsc.orgatamanchemicals.comwikipedia.org

Its use as a solvent is advantageous over concentrated sulfuric acid because MSA is not a strong oxidizing agent, which prevents unwanted side reactions and the formation of colored impurities. rsc.orgacs.org Furthermore, its ability to dissolve a wide range of organic and inorganic compounds can lead to homogeneous reaction conditions. For example, MSA can be used to generate borane (B79455) (BH₃) from sodium borohydride (B1222165) in an aprotic solvent like THF, where it acts as both a reagent and influences the solvent environment. wikipedia.org

Applications in Hydrometallurgy and Metal Leaching Processes

Methanesulfonic acid is increasingly recognized as a "green" acid and has found significant application in hydrometallurgy for the leaching and recovery of metals from ores, concentrates, and waste materials like industrial residues. researchgate.netbohrium.comj-kirr.or.kr Its strong acidity, combined with the high solubility of its metal salts and lower environmental impact compared to traditional mineral acids (HCl, H₂SO₄, HNO₃), makes it an attractive alternative. researchgate.netdntb.gov.ua

Chemical Reactivity for Metal Dissolution

MSA is a strong, non-oxidizing acid (pKa ≈ -1.9) that is effective for dissolving metal oxides, hydroxides, and carbonates. rsc.orgnih.gov The dissolution reaction involves the acid reacting with the metal compound to form a soluble metal methanesulfonate salt and water.

For the dissolution of metallic elements, an oxidizing agent is typically required since MSA itself is non-oxidizing. bohrium.com Hydrogen peroxide (H₂O₂) is often used in conjunction with MSA to create a powerful lixiviant (leaching agent) capable of dissolving metals such as silver and copper. bohrium.comnih.gov For instance, raw silver granules can be effectively leached using an MSA-H₂O₂ solution, with leaching yields exceeding 90% at elevated temperatures. nih.gov Similarly, this combination has been used to extract copper and zinc from waste materials. researchgate.net

Studies comparing the dissolution of cobalt and nickel in MSA and sulfuric acid found that under identical conditions, the dissolution percentages were higher in sulfuric acid. j-kirr.or.kr However, the strong acidity of MSA and the exceptional solubility of its salts still make it a highly effective and viable leaching agent for a wide range of metals, including lead, zinc, copper, and rare-earth elements. bohrium.comdntb.gov.uajournalssystem.com

Solubility of Metal Methanesulfonate Salts

A key advantage of using MSA in hydrometallurgy is the remarkably high aqueous solubility of its corresponding metal salts. rsc.orgbohrium.com This property allows for the creation of highly concentrated solutions of metal ions, which is beneficial for subsequent recovery processes like electrowinning. rsc.org

Metal methanesulfonates often exhibit significantly higher solubility than their corresponding sulfate salts. This is particularly advantageous for metals that form poorly soluble sulfates, such as lead, silver, calcium, and barium. rsc.orggoogleapis.com For example, the solubility of silver methanesulfonate is reported as 713 g/L at 22 °C, which is substantially higher than the very low solubility of silver sulfate. nih.govgoogleapis.com This high solubility makes MSA an excellent choice for lead hydrometallurgy, offering a safer alternative to electrolytes based on fluoroboric or fluorosilicic acid. dntb.gov.uaresearchgate.net

The table below provides a comparison of the aqueous solubilities of various metal methanesulfonate, sulfate, and chloride salts, illustrating the general trend of high solubility for methanesulfonates.

| Metal Ion | Methanesulfonate Salt | Solubility (g/L in H₂O) | Sulfate Salt | Solubility (g/L in H₂O) | Chloride Salt | Solubility (g/L in H₂O) |

| Lead(II) | Pb(CH₃SO₃)₂ | 483 | PbSO₄ | 0.04 | PbCl₂ | 9.9 |

| Silver(I) | Ag(CH₃SO₃) | 713 | Ag₂SO₄ | 8.3 | AgCl | 0.002 |

| Barium(II) | Ba(CH₃SO₃)₂ | 850 | BaSO₄ | 0.002 | BaCl₂ | 358 |

| Calcium(II) | Ca(CH₃SO₃)₂ | 680 | CaSO₄ | 2.4 | CaCl₂ | 745 |

| Tin(II) | Sn(CH₃SO₃)₂ | >1000 | SnSO₄ | 352 | SnCl₂ | 2700 |

| Copper(II) | Cu(CH₃SO₃)₂ | 560 | CuSO₄ | 203 | CuCl₂ | 756 |

| Zinc(II) | Zn(CH₃SO₃)₂ | 550 | ZnSO₄ | 577 | ZnCl₂ | 4320 |

| Neodymium(III) | Nd(CH₃SO₃)₃ | 1069 | Nd₂(SO₄)₃ | 80 | NdCl₃ | 1000 |

Data compiled from multiple sources. rsc.orggoogleapis.com Solubilities are approximate and can vary with temperature and conditions.

It is important to note that while metal methanesulfonates are highly soluble in water, their solubility can be drastically reduced by the addition of excess methanesulfonic acid, a phenomenon known as the common ion effect. rsc.org

Intermolecular Synergy: Research at the Confluence of Fluoromethanol and Methanesulfonic Acid Chemistry

Synthesis of Fluoromethanol-Derived Sulfonate Esters

The intersection of fluoromethanol (B1602374) chemistry with sulfonic acids, particularly methanesulfonic acid, gives rise to sulfonate esters that are valuable reagents in organic synthesis. These compounds harness the unique properties of the fluoromethyl group for subsequent chemical transformations.

Preparation of Fluorinated Mesylates from Fluorinated Alcohols

The conversion of alcohols to methanesulfonates (mesylates) is a fundamental and widely used transformation in organic chemistry, designed to convert a poor leaving group (hydroxyl) into a good one (mesylate). The standard procedure involves the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, typically in an aprotic solvent like dichloromethane. wikipedia.org

This general method is applicable to the synthesis of fluorinated mesylates from fluorinated alcohols. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction.

A proposed mechanism for the formation of methanesulfonates involves the initial E1cb elimination of HCl from methanesulfonyl chloride to form the highly reactive intermediate, sulfene (B1252967) (CH₂=SO₂). The alcohol then attacks the sulfene, followed by a rapid proton transfer, to yield the final mesylate product. wikipedia.org The presence of fluorine atoms in the alcohol can influence its nucleophilicity; however, the esterification generally proceeds efficiently.

Synthesis of Specific Fluoromethyl Sulfonate Esters (e.g., Fluoromethyl Methanesulfonates)

While the synthesis of simple alkyl methanesulfonates is routine, the preparation of the highly reactive fluoromethyl methanesulfonate (B1217627) is less commonly documented. However, the synthesis of its close structural analogues, such as fluoromethyl p-toluenesulfonate (tosylate) and fluoromethyl trifluoromethanesulfonate (B1224126) (triflate), provides a clear blueprint for its preparation.

A reported synthesis for a deuterated fluoromethyl tosylate involves the reaction of methylene-d₂ bis(tosylate) with cesium fluoride (B91410) (CsF) in tert-amyl alcohol at 80°C, affording fluoromethyl-d₂ 4-methylbenzenesulfonate (B104242) in a 48% yield. nih.gov This demonstrates a successful nucleophilic fluorination approach to generate the fluoromethyl sulfonate structure.

Table 1: Synthesis of Fluoromethyl-d₂ 4-methylbenzenesulfonate nih.gov

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| Methylene-d₂ bis(tosylate) | CsF | t-Amyl alcohol | 80 °C | Fluoromethyl-d₂ 4-methylbenzenesulfonate | 48% |